molecular formula C20H23N5O2S B2799359 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide CAS No. 898622-54-3

2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2799359
CAS No.: 898622-54-3
M. Wt: 397.5
InChI Key: AYKWPWQDVINTSQ-UHFFFAOYSA-N
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Description

2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide is a synthetic organic compound with the molecular formula C20H23N5O2S and a molecular weight of 421.55 g/mol . This acetamide derivative features a 1,2,4-triazole ring system, a common pharmacophore in medicinal chemistry, which is substituted with a (4-methoxyphenyl)methyl group and linked via a sulfanyl bridge to an acetamide moiety targeting a 3,4-dimethylphenyl group . The presence of the 4-amino group on the triazole ring can be a key site for further chemical modifications, making this compound a valuable intermediate in organic synthesis and drug discovery efforts . Researchers can utilize this compound in the design and development of novel molecules, particularly for exploring structure-activity relationships in projects targeting biological pathways where triazole-based inhibitors are active. The compound must be handled by trained laboratory personnel only. For Research Use Only. Not for diagnostic or therapeutic use, and not for human use.

Properties

IUPAC Name

2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-13-4-7-16(10-14(13)2)22-19(26)12-28-20-24-23-18(25(20)21)11-15-5-8-17(27-3)9-6-15/h4-10H,11-12,21H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKWPWQDVINTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl and acetamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl group acts as a nucleophilic site, enabling substitution reactions with electrophiles. This reaction is critical for structural modifications to enhance bioactivity or create derivatives.

Reaction Reagents/Conditions Product Yield References
AlkylationR-X (alkyl halide), K₂CO₃, DMF, 80°C2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}alkylthio)-N-(3,4-dimethylphenyl)acetamide65–78%
AcylationRCOCl, pyridine, RT2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}acylthio)-N-(3,4-dimethylphenyl)acetamide72%

Mechanistic Insight :

  • Alkylation proceeds via deprotonation of the sulfanyl group by K₂CO₃, followed by nucleophilic attack on the alkyl halide .

  • Acylation involves the formation of a thioester bond through reaction with acyl chlorides.

Oxidation of the Sulfanyl Group

The sulfanyl group is susceptible to oxidation, yielding sulfoxides or sulfones, which can alter the compound’s electronic properties and bioactivity.

Reaction Reagents/Conditions Product Yield References
Oxidation to sulfoneH₂O₂ (30%), HOAc, 60°C, 6h2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfonyl)-N-(3,4-dimethylphenyl)acetamide85%

Key Data :

  • Complete conversion to sulfone confirmed via HPLC and ¹H NMR.

  • Sulfone derivatives show enhanced stability compared to sulfides.

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions, generating carboxylic acid derivatives.

Reaction Reagents/Conditions Product Yield References
Acidic hydrolysisHCl (6M), reflux, 8h2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid68%
Basic hydrolysisNaOH (10%), ethanol, 70°C, 5hSodium 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate74%

Applications :

  • Hydrolysis products serve as intermediates for further functionalization (e.g., esterification).

Triazole Ring Functionalization

The 1,2,4-triazole ring participates in reactions at the amino group or via cycloaddition processes.

Reaction Reagents/Conditions Product Yield References
DiazotizationNaNO₂, HCl, 0–5°C2-({4-diazo-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide55%
Acylation of amino groupAc₂O, pyridine, RT2-({4-acetamido-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide81%

Notes :

  • Diazotization enables coupling with aromatic amines or phenols to form azo dyes.

  • Acylation improves metabolic stability in pharmacological studies.

Electrophilic Aromatic Substitution

The 4-methoxyphenyl and 3,4-dimethylphenyl groups undergo regioselective electrophilic substitution.

Reaction Reagents/Conditions Product Yield References
NitrationHNO₃, H₂SO₄, 0°C2-({4-amino-5-[(4-methoxy-3-nitrophenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide62%

Regioselectivity :

  • Nitration occurs at the para position relative to methoxy due to its electron-donating effect.

Biological Interactions

While not a classical chemical reaction, the compound interacts with biological targets via:

  • Hydrogen bonding : Triazole amino and acetamide carbonyl groups bind enzyme active sites.

  • π–π stacking : Aromatic rings interact with hydrophobic pockets in proteins.

Scientific Research Applications

Biological Activities

Research has indicated that 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide exhibits a range of biological activities:

Anticancer Properties

Studies have shown that compounds containing triazole rings, including this one, can exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The triazole moiety interacts with enzymes involved in cancer cell proliferation, potentially inhibiting their activity. Research has demonstrated that similar compounds have shown selective cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Antifungal and Antibacterial Activity

Triazole derivatives are known for their antifungal properties. This compound may exhibit similar effects:

  • Antifungal Activity : Preliminary studies suggest that triazole-based compounds can outperform traditional antifungal agents in certain contexts .
  • Antibacterial Activity : Compounds with sulfanyl groups have been reported to possess antibacterial properties comparable to standard antibiotics .

Agrochemical Applications

The compound's structural characteristics also suggest potential applications in agriculture:

  • Fungicides : Due to its antifungal properties, this compound could be explored as a fungicide in crop protection.
  • Plant Growth Regulators : The modulation of plant growth through triazole derivatives has been documented, indicating possible uses in enhancing crop yields.

Case Studies

Several studies have investigated the applications of similar triazole derivatives:

  • Anticancer Studies : A study evaluated a series of triazole derivatives for their anticancer efficacy against human cancer cell lines. The results indicated that modifications to the triazole structure significantly influenced cytotoxicity and selectivity .
  • Antimicrobial Evaluations : Another study focused on mercapto-substituted 1,2,4-triazoles demonstrated promising antimicrobial activity against various bacterial strains. The results showed that specific substitutions on the triazole ring enhanced antibacterial potency .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Features:

  • Triazole Core : The 1,2,4-triazole scaffold is common among analogs, but substitutions at positions 4 and 5 significantly influence bioactivity.
  • Position 5 Substituent: The 4-methoxyphenylmethyl group distinguishes this compound from derivatives with furan-2-yl (), pyridinyl (), or phenyl groups ().
  • Acetamide Substituent : The 3,4-dimethylphenyl group provides steric bulk and hydrophobicity, contrasting with nitro-, methoxy-, or halogen-substituted aryl groups in analogs (e.g., ).

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Position 5 Substituent Acetamide Substituent Key Biological Activity Reference
Target Compound 4-Methoxyphenylmethyl 3,4-Dimethylphenyl Not explicitly reported
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Furan-2-yl Varied (e.g., nitro, methoxy) Anti-exudative (10 mg/kg)
AM33 () 2-Hydroxyphenyl 4-Methoxyphenyl Reverse transcriptase inhibition (nanomolar)
2-[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide () Phenyl 3,4-Dichlorophenyl Not reported (structural analog)
N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Phenoxymethyl 2-Ethoxyphenyl Not reported

Physicochemical Properties

  • Melting Points : Analogs with nitro or acetyl groups () exhibit higher melting points (>200°C) due to stronger intermolecular forces, whereas the target compound’s methyl groups may lower its melting point .

Biological Activity

The compound 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide is a complex organic molecule notable for its potential biological activities. Structurally characterized by a triazole ring and a sulfanyl group, this compound has attracted attention in medicinal chemistry due to its promising pharmacological properties.

Structural Overview

The molecular formula of this compound is C20H23N5O2SC_{20}H_{23}N_{5}O_{2}S with a molecular weight of approximately 397.5 g/mol. The structure includes:

  • A triazole core that is known for its diverse biological activities.
  • An amino group which may contribute to its interaction with biological targets.
  • A methoxyphenyl group that enhances lipophilicity and potentially improves bioavailability.
  • A sulfanyl linkage , which may play a role in its reactivity and biological interactions.

Biological Activities

Research indicates that compounds containing the triazole structure exhibit significant biological activities, including:

  • Antimicrobial Activity : Triazole derivatives have been studied for their potential as antimicrobial agents. The mechanism may involve the inhibition of bacterial enzymes that contain sulfonamide binding sites . This suggests potential applications in treating bacterial infections.
  • Anticancer Properties : The unique combination of functional groups in this compound suggests potential anticancer activity. Triazole derivatives have been shown to inhibit specific enzymes and pathways involved in cancer progression, indicating that this compound might also possess similar properties .
  • Anticonvulsant Effects : While specific data on this compound is limited, related triazole compounds have demonstrated anticonvulsant activity in various models, suggesting that further investigation could reveal similar effects for this molecule .

Although detailed studies on the mechanism of action for this specific compound are scarce, it is hypothesized that the triazole ring may engage in interactions with biological macromolecules, potentially modulating enzyme activity or receptor interactions. The presence of the sulfanyl group could facilitate nucleophilic attack mechanisms, enhancing its reactivity towards biological targets .

Case Studies and Research Findings

While comprehensive clinical studies specifically involving this compound are lacking, related research provides insights into its potential:

  • Triazole Derivatives : A study highlighted various triazole derivatives exhibiting antimicrobial and anticancer activities through enzyme inhibition and modulation of signaling pathways . These findings support the exploration of this compound within similar contexts.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of structurally similar compounds:

Compound NameStructureBiological ActivityReference
Compound ATriazoleAntimicrobial
Compound BThiazoleAnticancer
Compound CTriazoleAnticonvulsant

Q & A

Basic Research Questions

Q. What are the key steps and reagents for synthesizing 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide?

  • Methodology :

  • Step 1 : Prepare the triazole core via cyclization of thiosemicarbazide derivatives under reflux with ethanol and aqueous KOH .
  • Step 2 : Introduce the sulfanyl-acetamide moiety by reacting the triazole-thione intermediate with chloroacetamide derivatives in ethanol under reflux (1–2 hours).
  • Step 3 : Purify via recrystallization (ethanol/water) and confirm purity using HPLC (>95%) .
  • Critical Reagents : Potassium hydroxide (KOH), chloroacetamide derivatives, ethanol.

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the triazole ring (δ 8.1–8.3 ppm), methoxyphenyl protons (δ 3.8 ppm), and acetamide carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ ≈ 479.5 g/mol) .
  • X-ray Crystallography (if crystalline): Resolve 3D conformation to confirm sulfanyl linkage geometry .

Q. What are standard protocols for evaluating its anti-exudative activity?

  • Biological Assay Design :

  • In Vivo Model : Formalin-induced rat paw edema, with compound administration (oral/intraperitoneal) at 10–50 mg/kg. Measure edema volume reduction vs. controls .
  • Statistical Analysis : Compare results using ANOVA with post-hoc Tukey tests (p < 0.05) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Approach :

  • Substituent Variation : Modify the 4-methoxyphenyl or 3,4-dimethylphenyl groups to assess effects on potency. For example, replace methoxy with halogens (e.g., Cl, F) to enhance lipophilicity .
  • Computational Docking : Use AutoDock Vina to predict binding affinity to anti-inflammatory targets (e.g., COX-2). Prioritize derivatives with ΔG < -8 kcal/mol .
    • Validation : Synthesize top candidates and test in enzymatic inhibition assays .

Q. How to resolve contradictory data in reaction yields during scale-up synthesis?

  • Troubleshooting :

  • Variable Yields : Optimize solvent polarity (e.g., switch from ethanol to DMF for better solubility) and control temperature (±2°C) during triazole formation .
  • Impurity Analysis : Use TLC/HPLC to identify side products (e.g., over-oxidized sulfonyl derivatives) and adjust reaction time .

Q. What computational methods predict metabolic stability of this compound?

  • Tools :

  • ADMET Prediction : Use SwissADME to calculate bioavailability radar, focusing on CYP450 metabolism and plasma protein binding .
  • Metabolite Identification : Simulate phase I/II metabolism (e.g., hydroxylation, glucuronidation) with Schrödinger’s MetaSite .

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